

Application Notes and Protocols: **ladademstat** in Combination with Chemotherapy Agents

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Compound of Interest

Compound Name: *ladademstat*

Cat. No.: *B609776*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of **ladademstat**, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in combination with various chemotherapy agents. Detailed protocols for key experiments and visualizations of relevant biological pathways and experimental workflows are included to guide researchers in designing and executing their studies.

Introduction

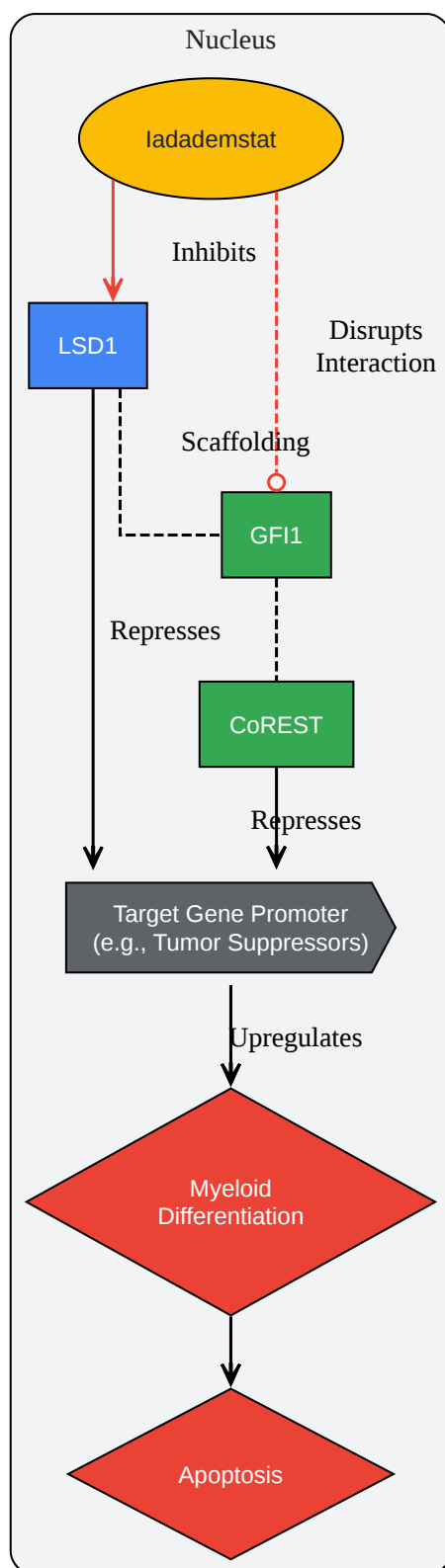
ladademstat (ORY-1001) is an orally available small molecule that potently and selectively inhibits the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 plays a crucial role in oncogenesis by regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] By inhibiting LSD1, **ladademstat** can induce differentiation in cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), and target cancer stem cells.[1][4][5] Preclinical and clinical studies have demonstrated that combining **ladademstat** with other chemotherapy agents can lead to synergistic anti-tumor effects and overcome drug resistance.[6][7][8]

Mechanism of Action

ladademstat exerts its anti-cancer effects through a dual mechanism of action:

- **Enzymatic Inhibition:** It irreversibly binds to the FAD cofactor of LSD1, blocking its demethylase activity.^[4] This leads to an increase in H3K4 methylation at the promoter and enhancer regions of tumor suppressor genes, ultimately leading to their re-expression.
- **Scaffolding Disruption:** **ladademstat** disrupts the interaction between LSD1 and its binding partners, such as GFI1 and CoREST in AML, and INSM1 in Small Cell Lung Cancer (SCLC).^{[1][9]} This disruption of transcriptional repressor complexes leads to the activation of differentiation programs in cancer cells.^[1]

Signaling Pathway of **ladademstat** in Acute Myeloid Leukemia (AML)



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Caption: **ladademstat** inhibits LSD1, leading to myeloid differentiation and apoptosis in AML.

Combination Therapies and Clinical Data

Iadademstat has been investigated in combination with various agents across different cancer types. The following tables summarize key quantitative data from these studies.

Table 1: Iadademstat in Combination with Azacitidine for Acute Myeloid Leukemia (AML)

Clinical Trial	Phase	Patient Population	N	Overall Response Rate (ORR)	Complete Remission (CR/CRi)	Key Adverse Events	Reference
ALICE	IIa	Newly diagnosed, unfit for intensive chemotherapy	36	81% (evaluable for efficacy)	64% (of responders)	Thrombocytopenia, neutropenia, anemia	[9] [10] [11]

Table 2: Iadademstat in Combination with Venetoclax and Azacitidine for AML

Clinical Trial	Phase	Patient Population	N	Primary Objective	Status	Reference
NCT06514261	I	Treatment-naïve	45	Safety, Tolerability, Optimal Dose	Recruiting	[12] [13]
NCT06357182	I	Newly diagnosed	-	Safety, Side Effects, Best Dose	Recruiting	[14] [15]

Table 3: Iadademstat in Combination with Gilteritinib for Relapsed/Refractory FLT3-mutated AML

Clinical Trial	Phase	Patient Population	N	Response Rate (at expanded dose)	Complete Response Rate (CR+CRh+CRi)	Status	Reference
FRIDA	Ib	Relapsed /Refractory FLT3-mutated	12 (evaluable)	67%	58%	Ongoing	[16] [17]

Table 4: Iadademstat in Combination with Platinum-Etoposide for Small Cell Lung Cancer (SCLC)

Clinical Trial	Phase	Patient Population	N	Overall Response Rate (ORR)	Key Findings	Reference
CLEPSIDR A	IIa	Second-line, extensive disease	10 (evaluable)	40%	Efficacy signals observed, but combination had challenging hematological toxicity.	[18]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for **Iadademstat** in Combination with Azacitidine in AML Cell Lines

This protocol outlines a method to assess the synergistic cytotoxic effect of **iadademstat** and azacitidine on AML cell lines (e.g., MOLM-13, MV4-11).

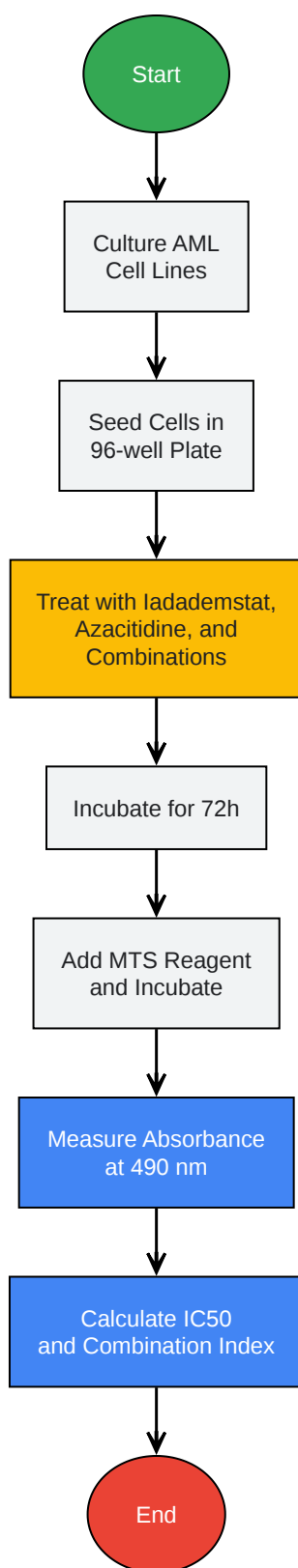
Materials:

- AML cell lines
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **Iadademstat**
- Azacitidine
- 96-well plates

- MTT or MTS reagent
- Solubilization solution (for MTT)
- Plate reader

Procedure:

- Cell Culture: Maintain AML cell lines in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Drug Treatment:
 - Prepare serial dilutions of **iadademstat** and azacitidine.
 - Treat cells with varying concentrations of **iadademstat** alone, azacitidine alone, and in combination. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Cell Viability Assessment (MTS Assay):
 - Add 20 µL of MTS reagent to each well.[\[19\]](#)[\[20\]](#)
 - Incubate for 1-4 hours at 37°C.[\[19\]](#)[\[20\]](#)
 - Measure the absorbance at 490 nm using a plate reader.[\[19\]](#)
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC₅₀ values for each drug alone and in combination.
 - Use the Chou-Talalay method to calculate the Combination Index (CI) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).



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Caption: Workflow for assessing the in vitro synergy of **iadademstat** and azacitidine.

Protocol 2: In Vivo Xenograft Model for **ladademstat** Combination Therapy

This protocol describes a general framework for evaluating the in vivo efficacy of **ladademstat** in combination with another chemotherapy agent using a subcutaneous xenograft mouse model.

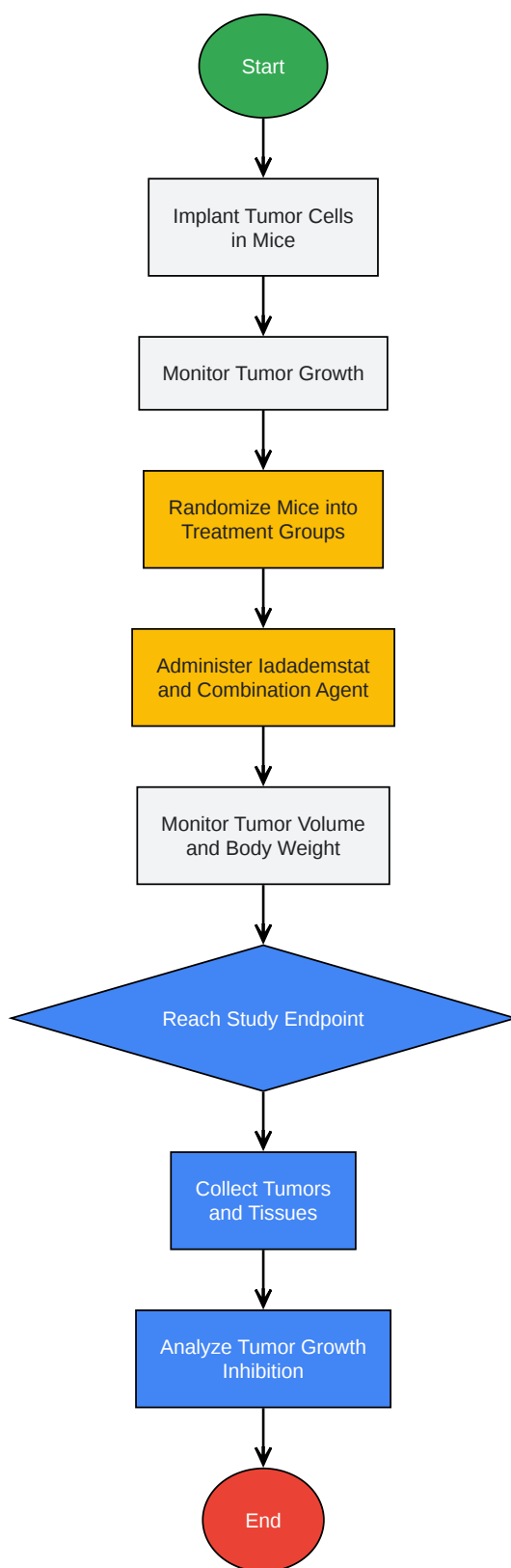
Materials:

- Immunocompromised mice (e.g., NOD/SCID)
- Cancer cell line for tumor induction
- Matrigel
- **ladademstat**
- Combination chemotherapy agent
- Vehicle control
- Calipers for tumor measurement
- Animal balance

Procedure:

- Tumor Cell Implantation:
 - Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
 - Subcutaneously inject $1-5 \times 10^6$ cells into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).

- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, **Iadademstat** alone, Chemotherapy agent alone, Combination).
- Drug Administration:
 - Administer **Iadademstat** orally according to the predetermined schedule and dose.
 - Administer the combination agent via the appropriate route (e.g., intraperitoneal, intravenous, oral).
 - Administer vehicle to the control group.
- Monitoring:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the overall health and behavior of the mice.
- Endpoint and Tissue Collection:
 - Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
 - Excise tumors and weigh them.
 - Collect tumors and other relevant tissues for further analysis (e.g., histology, Western blot, gene expression analysis).
- Data Analysis:
 - Plot tumor growth curves for each treatment group.
 - Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
 - Perform statistical analysis to determine the significance of the anti-tumor effects.



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Caption: Logical flow of an in vivo xenograft study for combination therapy.

Conclusion

Iadademstat, in combination with various chemotherapy agents, has shown promising results in both preclinical and clinical settings, particularly in hematological malignancies. The synergistic effects observed are likely due to the dual mechanism of action of **iadademstat**, which involves both enzymatic inhibition and disruption of protein-protein interactions. The provided protocols and data serve as a valuable resource for researchers and drug developers working on novel cancer combination therapies involving epigenetic modulators. Further investigation into the optimal combination partners and patient populations will be crucial for the successful clinical development of **iadademstat**.

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